molecular formula C9H6FN3O2 B11823696 1-(3-Fluoro-2-nitrophenyl)-1H-pyrazole

1-(3-Fluoro-2-nitrophenyl)-1H-pyrazole

Cat. No.: B11823696
M. Wt: 207.16 g/mol
InChI Key: FHXBEVFRLMZWCJ-UHFFFAOYSA-N
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Description

1-(3-Fluoro-2-nitrophenyl)-1H-pyrazole is a chemical compound characterized by the presence of a pyrazole ring substituted with a 3-fluoro-2-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-2-nitrophenyl)-1H-pyrazole typically involves the reaction of 3-fluoro-2-nitrobenzaldehyde with hydrazine hydrate under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-2-nitrophenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The pyrazole ring can be oxidized to form corresponding oxides using oxidizing agents.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

    Reduction: 1-(3-Amino-2-nitrophenyl)-1H-pyrazole.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the pyrazole ring.

Scientific Research Applications

1-(3-Fluoro-2-nitrophenyl)-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is studied for its potential use in the development of organic electronic materials due to its unique electronic properties.

    Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and other biological processes.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-2-nitrophenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom can enhance the compound’s binding affinity to its targets by forming strong hydrogen bonds or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Fluoro-2-nitrophenyl)pyrrolidine
  • (3-Fluoro-2-nitrophenyl)methanol
  • 1-(3-Fluoro-4-nitrophenyl)ethanone

Uniqueness

1-(3-Fluoro-2-nitrophenyl)-1H-pyrazole is unique due to the presence of both a fluorine atom and a nitro group on the phenyl ring, which imparts distinct electronic properties and reactivity. This combination of substituents is less common in similar compounds, making it a valuable scaffold for the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C9H6FN3O2

Molecular Weight

207.16 g/mol

IUPAC Name

1-(3-fluoro-2-nitrophenyl)pyrazole

InChI

InChI=1S/C9H6FN3O2/c10-7-3-1-4-8(9(7)13(14)15)12-6-2-5-11-12/h1-6H

InChI Key

FHXBEVFRLMZWCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)[N+](=O)[O-])N2C=CC=N2

Origin of Product

United States

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